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For Immediate Release

Parma, Italy – In a comprehensive analysis of its kinome scan and off-target profile, CHF-6523,

an inhaled, selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, demonstrates a distinct

selectivity profile when compared to other PI3Kδ inhibitors, idelalisib and nemiralisib. This

comparison guide provides a detailed overview of the available experimental data, offering

valuable insights for researchers and drug development professionals in the fields of

respiratory diseases and kinase inhibitor pharmacology.

CHF-6523 was developed by Chiesi Farmaceutici for the potential treatment of chronic

obstructive pulmonary disease (COPD).[1] The rationale for its development stems from the

role of PI3Kδ in regulating inflammatory pathways. To characterize its selectivity, a

comprehensive kinome scan was performed using the Eurofins KINOMEscan® platform.

Kinome Scan and Off-Target Profile of CHF-6523
The selectivity of CHF-6523 was assessed against a panel of 468 kinases in the scanMAX™

Kinase Profiling Panel at a concentration of 1 µM. The results reveal a high degree of

selectivity for PI3Kδ.

Table 1: Kinome Scan Results for CHF-6523 (% Inhibition at 1 µM)
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Kinase Target % Inhibition

PI3Kδ (Primary Target) 100

PI3Kγ 99

PI3Kβ 85

PI3Kα 48

mTOR 11

DNAPK 1.8

ATM 0

ATR 0

SMG1 0

Data extracted from the supplementary

information of Bruno, P. et al., J. Med. Chem.

2024.

As indicated in Table 1, CHF-6523 exhibits potent inhibition of its primary target, PI3Kδ.

Significant inhibition is also observed for the closely related PI3Kγ and PI3Kβ isoforms, while

inhibition of PI3Kα is less pronounced. Notably, minimal to no activity was detected against

other kinases in the PIKK family, such as mTOR, DNAPK, ATM, ATR, and SMG1, highlighting

its targeted activity within the PI3K family.

Further off-target liability was assessed using the Eurofins LeadProfilingScreen, which includes

a panel of 44 non-kinase enzymes and receptors. At a concentration of 10 µM, CHF-6523
showed no significant off-target binding.

Comparative Analysis with Alternative PI3Kδ
Inhibitors
To provide a comprehensive understanding of CHF-6523's profile, a comparison with the

approved PI3Kδ inhibitor idelalisib and another investigational inhaled PI3Kδ inhibitor,

nemiralisib, is presented.
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Idelalisib, an oral inhibitor, is approved for the treatment of certain B-cell malignancies.[2] While

detailed head-to-head kinome scan data under identical conditions is not publicly available,

published information indicates that idelalisib is highly selective for PI3Kδ, with IC50 values for

PI3Kα, PI3Kβ, and PI3Kγ being 29-, 48-, and 250-fold higher, respectively, than for PI3Kδ. A

screening against 401 kinases at a concentration of 10 nM did not reveal significant off-target

activity.[2]

Nemiralisib, another inhaled PI3Kδ inhibitor investigated for respiratory diseases, has also

been profiled for its kinase selectivity. While specific percentage inhibition data from a broad

kinome scan is not readily available in the public domain, it is known to be a potent and

selective PI3Kδ inhibitor.

Table 2: Comparative Selectivity Profile of PI3Kδ Inhibitors

Inhibitor Primary Target
Key Off-Targets
(where reported)

Administration
Route

CHF-6523 PI3Kδ PI3Kγ, PI3Kβ Inhaled

Idelalisib PI3Kδ

PI3Kα, PI3Kβ, PI3Kγ

(at higher

concentrations)

Oral

Nemiralisib PI3Kδ
Data not publicly

available in detail
Inhaled

Experimental Protocols
KINOMEscan® Assay Methodology

The kinome scan profiling for CHF-6523 was conducted by Eurofins Discovery using their

proprietary KINOMEscan® technology.[3][4] This assay platform utilizes a competitive binding

assay to quantify the interaction between a test compound and a panel of kinases.

The fundamental principle of the assay involves the competition between the test compound

and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount

of kinase captured on a solid support is inversely proportional to the affinity of the test
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compound for the kinase. The captured kinase is then quantified using a highly sensitive

method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The results

are typically reported as the percentage of the kinase that is inhibited from binding to the

immobilized ligand at a given concentration of the test compound (% Inhibition).

Signaling Pathway and Experimental Workflow
The PI3Kδ signaling pathway plays a crucial role in the activation and function of immune cells.

The following diagram illustrates the canonical PI3K/AKT signaling cascade.
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Figure 1. Simplified PI3K/AKT signaling pathway and the point of intervention for CHF-6523.
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The experimental workflow for determining the kinome profile of a compound like CHF-6523 is

a multi-step process.

Test Compound
(e.g., CHF-6523)

Incubation

Kinase Panel
(e.g., scanMAX™ 468 kinases)

Immobilized Ligand
on Solid Support

Washing Step

Quantification
(qPCR)

Data Analysis
(% Inhibition)

Click to download full resolution via product page

Figure 2. General experimental workflow for the KINOMEscan® assay.

Conclusion
CHF-6523 demonstrates a highly selective profile for the PI3Kδ isoform, with notable activity

against PI3Kγ and PI3Kβ. Its limited off-target activity against a broad panel of kinases and

other proteins underscores its targeted design. While direct, comprehensive comparative

kinome scan data for idelalisib and nemiralisib is limited in the public domain, the available

information suggests that all three compounds are potent PI3Kδ inhibitors. The distinct

selectivity profiles and routes of administration of these inhibitors may translate to differences in

their efficacy and safety profiles in various therapeutic contexts. The data presented in this

guide provides a valuable resource for researchers investigating the role of PI3Kδ in disease

and for those involved in the development of next-generation kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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